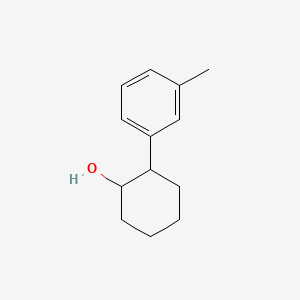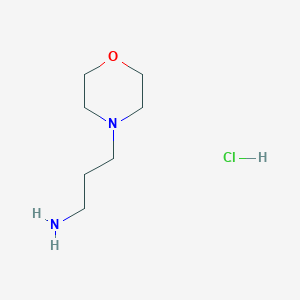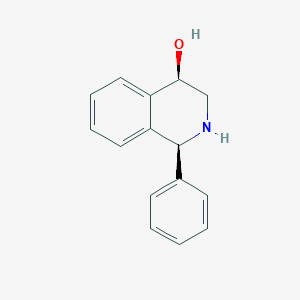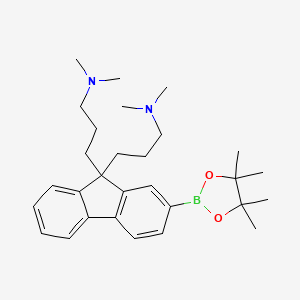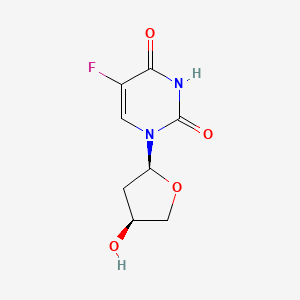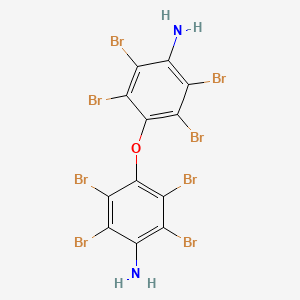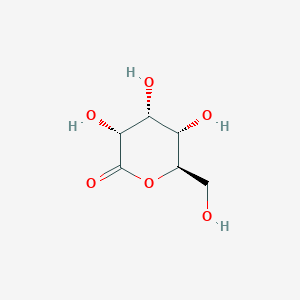
d-Allono-1,5-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Allono-1,5-lactone is a carbohydrate-based lactone derived from d-allose, a rare aldohexose sugar. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, biotechnology, and chemical synthesis. This compound exists in cyclic forms and is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: d-Allono-1,5-lactone can be synthesized through both chemical and enzymatic methods. Chemically, it is prepared by the reduction of d-allono-1,4-lactone from d-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-d-ribo-hexofuranose-3-ulose hydrate . Enzymatically, it can be produced from d-psicose using d-allose-producing enzymes such as l-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes that utilize microbial metabolism. These processes are designed to be efficient and environmentally friendly, leveraging the capabilities of specific enzymes to convert precursor sugars into the desired lactone .
Chemical Reactions Analysis
Types of Reactions: d-Allono-1,5-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive lactone ring, which can be opened or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as bromine or chromium (VI) reagents are commonly used to oxidize this compound.
Major Products: The major products formed from these reactions include d-allose, d-allitol, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
d-Allono-1,5-lactone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in studies related to carbohydrate metabolism and enzyme activity.
Industry: It is utilized in the production of functional sweeteners and other value-added products.
Mechanism of Action
The mechanism of action of d-Allono-1,5-lactone involves its interaction with specific enzymes and molecular targets. In biological systems, it is converted into various metabolites through enzymatic reactions. For example, in the cytoplasm, d-allose is converted into d-allose-6-phosphate, d-allulose-6-phosphate, and d-fructose-6-phosphate by enzymes such as d-allose kinase, d-allose-6-phosphate isomerase, and d-allulose-6-phosphate 3-epimerase . These metabolites then participate in various metabolic pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
d-Glucono-1,5-lactone: A cyclic ester of d-gluconic acid, used as a protein coagulant and acidifier.
l-Fucono-1,5-lactone: A lactone derived from l-fucose, involved in microbial metabolism.
d-Arabino-1,4-lactone: Another sugar lactone with applications in organic synthesis.
Uniqueness: d-Allono-1,5-lactone is unique due to its specific structure and reactivity, which make it a versatile intermediate in various chemical and biological processes.
Properties
Molecular Formula |
C6H10O6 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1 |
InChI Key |
PHOQVHQSTUBQQK-TXICZTDVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](C(=O)O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


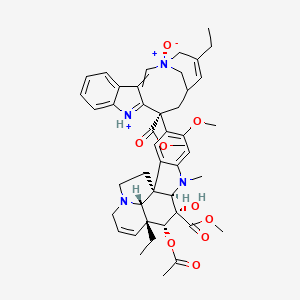
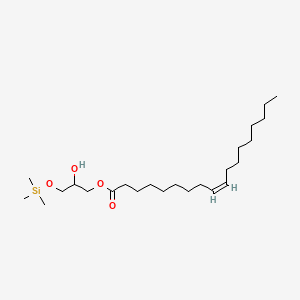
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
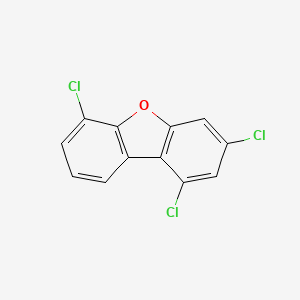
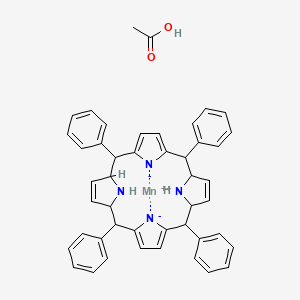
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)

